5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with a unique structure It features multiple rings, including cyclopropyl and cyclohexane, and various functional groups such as hydroxyl and methylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclopropyl and cyclohexane rings, followed by the introduction of the hydroxyl and methylidene groups. Common reagents used in these steps include organometallic compounds, strong acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems would be essential to control the reaction conditions precisely. Safety measures would also be crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol:
Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms, synthesis of new compounds, and material science.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol exerts its effects would depend on its interaction with molecular targets. The compound’s functional groups and ring structures suggest it could interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropyl groups.
Cyclohexane derivatives: Compounds with similar cyclohexane rings.
Hydroxybutenyl compounds: Molecules with similar hydroxyl and butenyl groups.
Uniqueness
What sets 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol apart is its combination of multiple ring structures and functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H38O3 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H38O3/c1-17-20(15-22(27)16-25(17)29)11-8-18-5-4-14-26(2)21(12-13-23(18)26)6-3-7-24(28)19-9-10-19/h3,7-8,11,19,21-25,27-29H,1,4-6,9-10,12-16H2,2H3 |
InChI Key |
GKZFLYUIBWGCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2CC=CC(C4CC4)O |
Origin of Product |
United States |
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